Mepiperphenidol bromide
Overview
Description
MEPIPERPHENIDOL BROMIDE: is a quaternary ammonium compound that has been used primarily as a visceral anticholinergic agent. It was first approved in 1953 and has been marketed under various names, including Darstine . This compound is known for its effects on the gastrointestinal tract, where it acts to reduce spasms and other related symptoms .
Mechanism of Action
Target of Action
Mepiperphenidol bromide, also known as Darstine, is a compound that primarily targets the central nervous system .
Mode of Action
It is suggested to have atropine-like effects, indicating that it may interact with muscarinic acetylcholine receptors in the central nervous system . This interaction could potentially inhibit the action of acetylcholine, a neurotransmitter involved in various physiological functions, leading to changes in neuronal activity .
Biochemical Pathways
Given its suggested atropine-like effects, it may influence pathways involving acetylcholine and its receptors . Acetylcholine plays a crucial role in many functions of the body, including muscle movement, heart rate regulation, learning, and memory. Therefore, any compound that affects acetylcholine’s action could potentially impact these functions.
Result of Action
This compound has been reported to produce effects similar to those of atropine, a drug known to cause central nervous system effects such as sedation, confusion, and hallucinations . It has also been suggested that this compound may have hallucinogenic properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MEPIPERPHENIDOL BROMIDE typically involves the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at reflux temperature, followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . This method ensures high yields and purity of the desired monobromides.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and advanced purification techniques helps in achieving high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: MEPIPERPHENIDOL BROMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, MEPIPERPHENIDOL BROMIDE is used as a reagent in various organic synthesis reactions. Its ability to undergo substitution reactions makes it valuable in the preparation of complex organic molecules .
Biology: In biology, this compound is used to study the effects of anticholinergic agents on the gastrointestinal tract. It helps in understanding the mechanisms of action of similar compounds and their potential therapeutic applications .
Medicine: In medicine, this compound is used to treat conditions related to gastrointestinal spasms. Its anticholinergic properties make it effective in reducing symptoms such as cramps and discomfort .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
Atropine: Another anticholinergic agent used to treat similar conditions.
Scopolamine: Used for its anticholinergic properties in treating motion sickness and postoperative nausea.
Ipratropium: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness: MEPIPERPHENIDOL BROMIDE is unique in its specific action on the gastrointestinal tract, making it particularly effective for treating gastrointestinal spasms. Its quaternary ammonium structure also contributes to its stability and reactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32NO.BrH/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20;/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMOSBYAPVNLT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966332 | |
Record name | 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
520-20-7 | |
Record name | Piperidinium, 1-(3-hydroxy-5-methyl-4-phenylhexyl)-1-methyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepiperphenidol bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepiperphenidyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPIPERPHENIDOL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6OI36057B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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